

# physicochemical properties of 2,6-Dichloro-3-phenylpyridine

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## Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514

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## An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of the compound **2,6-Dichloro-3-phenylpyridine**. Due to the specific nature of this molecule, some experimental data is not readily available in published literature; in such cases, computationally predicted data is provided. This guide also details relevant experimental protocols for its synthesis and the determination of key physicochemical parameters.

## Core Physicochemical Properties

**2,6-Dichloro-3-phenylpyridine** is a halogenated aromatic heterocyclic compound. Its structure, featuring a phenyl group on a dichlorinated pyridine ring, dictates its physicochemical characteristics, influencing its solubility, lipophilicity, and potential for intermolecular interactions.

## Data Presentation

The following table summarizes the available quantitative data for **2,6-Dichloro-3-phenylpyridine**.

Property	Value	Source
CAS Number	18700-11-3	[1]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> N	[1][2]
Molecular Weight	224.09 g/mol	[1]
Predicted logP	4.0554	[1]
Predicted XlogP	4.4	[2]
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup>	[1]
Hydrogen Bond Acceptor Count	1	[1]
Hydrogen Bond Donor Count	0	[1]
Rotatable Bond Count	1	[1]
Purity (Typical)	≥98%	[1]
Storage Temperature	4°C	[1]

Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa for **2,6-Dichloro-3-phenylpyridine** are not available in the reviewed literature. The provided logP values are computationally predicted.

## Experimental Protocols

Detailed methodologies for the synthesis of **2,6-Dichloro-3-phenylpyridine** and for the experimental determination of key physicochemical properties are outlined below.

### Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **2,6-Dichloro-3-phenylpyridine** can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dichloropyridine and a phenylboronic acid.[3][4] This method is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds due to its tolerance of various functional groups.[5]

## Materials:

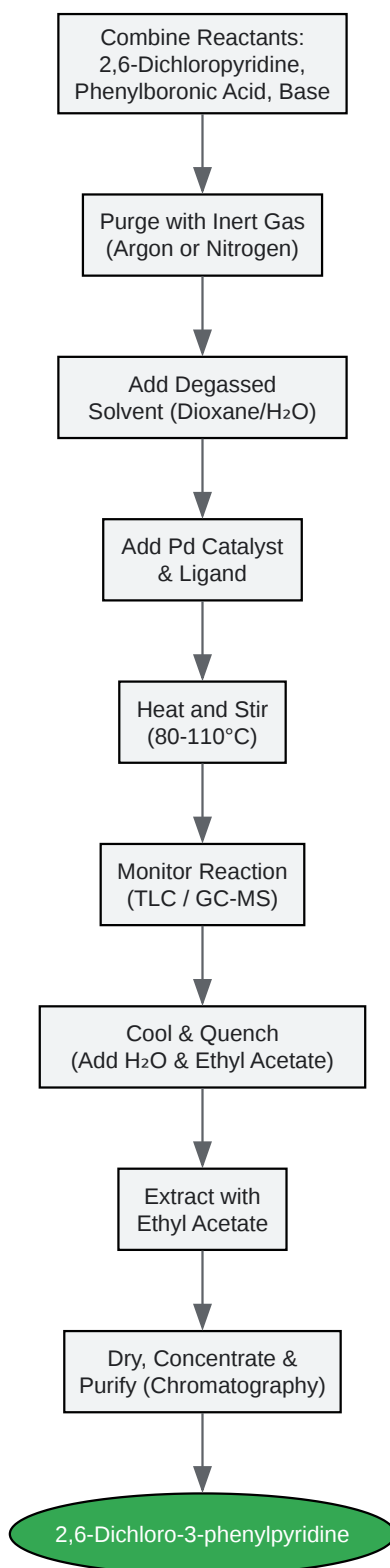
- 2,6-Dichloropyridine
- Phenylboronic acid (1.2 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (e.g., 1-3 mol%)
- Phosphine Ligand (e.g.,  $\text{Ad}_2\text{P}^n\text{Bu}$ , XPhos, SPhos) (e.g., 3-6 mol%)[3][6]
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{LiO}^t\text{Bu}$ ) (2.0 equivalents)[6]
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[6]
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

## Procedure:

- Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine, phenylboronic acid, and the base.
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can degrade the catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand to the reaction mixture.
- Reaction: Heat the mixture to the optimal temperature (typically 80-110°C) and stir vigorously until the starting material is consumed, as monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield pure **2,6-Dichloro-3-phenylpyridine**.



Workflow for Suzuki-Miyaura Synthesis

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A typical workflow for Suzuki-Miyaura synthesis.

## Melting Point Determination Protocol

The melting point of a solid organic compound is a key physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

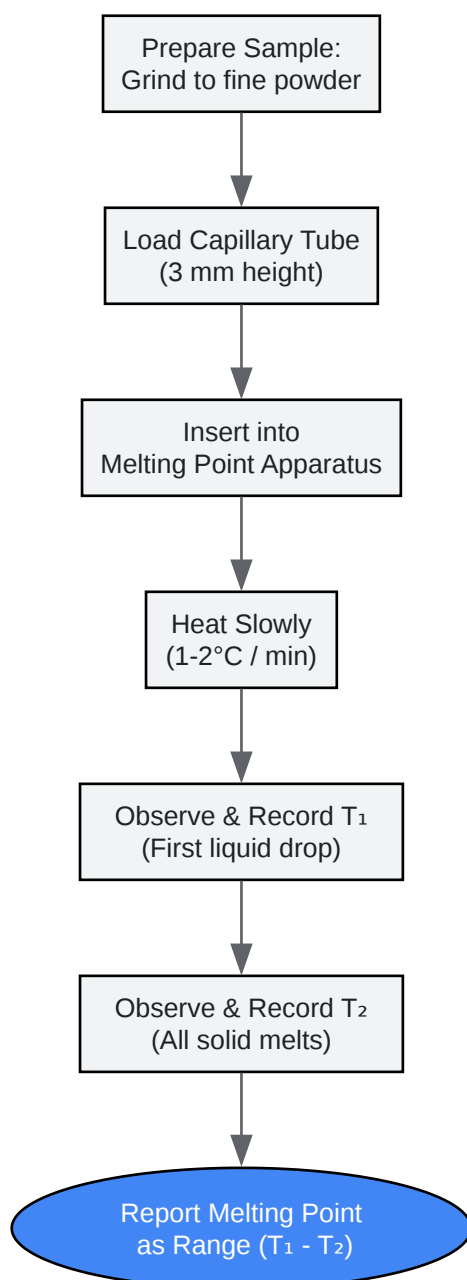
Materials:

- Purified **2,6-Dichloro-3-phenylpyridine**
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- **Sample Preparation:** Place a small amount of the dry, purified compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.
- **Loading the Capillary Tube:** Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. A sample height of about 3 mm is sufficient.
- **Apparatus Setup:** Insert the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Final Reading: Continue observing and record the temperature at which the last solid crystal melts completely (the end of the melting range).
- Reporting: The melting point is reported as the range between these two temperatures.



Workflow for Melting Point Determination

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Capillary method for melting point determination.

## logP Determination: Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Materials:

- Purified **2,6-Dichloro-3-phenylpyridine**
- n-Octanol (HPLC grade, pre-saturated with water)
- Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

- **Phase Saturation:** Prepare the two immiscible phases by mutually saturating n-octanol with water (or buffer) and water (or buffer) with n-octanol. This is achieved by vigorously mixing them for an extended period and then allowing the layers to separate.
- **Sample Preparation:** Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Add a small aliquot of the compound's stock solution.
- **Equilibration:** Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.



- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases, breaking any emulsions that may have formed.
- Concentration Analysis: Carefully take an aliquot from each phase (the n-octanol and the aqueous layer). Determine the concentration of the compound in each aliquot using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
  - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
  - $\log P = \log_{10}(P)$

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- To cite this document: BenchChem. [physicochemical properties of 2,6-Dichloro-3-phenylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189514#physicochemical-properties-of-2-6-dichloro-3-phenylpyridine]

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